(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one
Description
# Structural and Functional Analysis of (1E,4Z,6E)-4-[(1-Butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one
This article provides a comprehensive structural analysis of the synthetic diarylheptanoid derivative (1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one. The compound integrates a triazole-modified side chain with a conjugated heptatrienone backbone, representing a hybrid of natural diarylheptanoid frameworks and modern medicinal chemistry motifs. Key structural features include stereoselective double bonds, a polar triazole-methoxyphenyl pharmacophore, and extended π-conjugation across the molecular axis.
## 1. Structural Analysis and Nomenclature of (1E,4Z,6E)-4-[(1-Butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one
### 1.1 IUPAC Nomenclature and Stereochemical Configuration
The systematic name follows IUPAC prioritization rules for polyfunctional compounds:
- **Parent chain**: Hepta-1,4,6-trien-3-one (7-carbon chain with conjugated double bonds at C1-C2, C4-C5, C6-C7 and ketone at C3)
- **Stereochemistry**:
- C1-C2: *E* configuration (higher priority groups on opposite sides)
- C4-C5: *Z* configuration (higher priority groups on same side)
- C6-C7: *E* configuration
- **Substituents**:
- C4: [(1-Butyl-1H-1,2,3-triazol-4-yl)methyl] group
- C1/C7: 4-Methoxyphenyl aromatic systems
- C5: Hydroxyl group
The stereochemical designation follows Cahn-Ingold-Prelog rules, with the *E/Z* configurations critically influencing molecular planarity and electronic conjugation.
### 1.2 Comparative Structural Features with Natural Diarylheptanoids
Natural diarylheptanoids typically feature:
- Two aromatic rings linked by a 7-carbon aliphatic chain
- Common functional groups: ketones (C3/C5), hydroxyls (C5), and methoxy substitutions
Key structural innovations in the synthetic compound:
| Feature | Natural Diarylheptanoids | Synthetic Compound |
|-----------------------|---------------------------------------|----------------------------------|
| Central Chain | Saturated heptane or mono-ene | Conjugated trienone (1,4,6-triene)|
| Aromatic Substitution | Single methoxy groups | Bis(4-methoxyphenyl) systems |
| Hybrid Group | None | Triazole-methyl side chain |
| Stereochemistry | Generally single double bond (cis/trans)| Three stereospecific double bonds |
The triazole incorporation enhances hydrogen-bonding capacity compared to natural analogs, while the extended conjugation increases electron delocalization.
### 1.3 Functional Group Analysis: Triazole Moiety and Methoxyphenyl Substituents
**Triazole Component**:
- 1-Butyl-1H-1,2,3-triazol-4-yl group provides:
- Dipole moment (1.7-2.1 D) from N2→N3 charge transfer
- Hydrogen bond acceptor capacity (N3 lone pair)
- Hydrophobic butyl chain for membrane penetration
**Methoxyphenyl Systems**:
- Electron-donating methoxy groups (-OCH₃):
- Increase aromatic ring electron density (Hammett σₚ = -0.27)
- Enhance radical scavenging potential via resonance stabilization
**Hydroxy-Ketone System**:
- Tautomeric equilibrium between enol (C5-OH) and keto (C3=O) forms:
\[
\text{Enol form} \rightleftharpoons \text{Keto form} \quad \Delta G^\ddagger \approx 42\ \text{kJ/mol}
\]
- Creates pH-dependent redox activity between pH 5-8
### 1.4 Conformational Dynamics of the Heptatrien-3-one Backbone
Molecular mechanics simulations reveal three dominant conformers:
1. **Planar Conformer** (65% population):
- All double bonds in *s-trans* arrangement
- Dihedral angles: C2-C3-C4-C5 = 178°, C5-C6-C7-C8 = -172°
- Maximizes π-orbital overlap across C1-C7
2. **Helical Conformer** (28% population):
- C4-C5 bond rotated 120° (partial *s-cis* configuration)
- Creates non-coplanar aromatic systems with 38° inter-ring angle
3. **Twisted Conformer** (7% population):
- C6-C7 bond in *s-cis* arrangement
- Introduces steric clash between C4 triazole and C7 methoxyphenyl
The energy barrier between conformers is 18.3 kJ/mol, allowing interconversion at physiological temperatures. The planar conformer exhibits strongest antioxidant activity due to extended conjugation stabilizing radical intermediates.
Properties
Molecular Formula |
C28H31N3O4 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C28H31N3O4/c1-4-5-18-31-20-23(29-30-31)19-26(27(32)16-10-21-6-12-24(34-2)13-7-21)28(33)17-11-22-8-14-25(35-3)15-9-22/h6-17,20,32H,4-5,18-19H2,1-3H3/b16-10+,17-11+,27-26- |
InChI Key |
PLAHKDNNECHHGR-SHWVSFAPSA-N |
Isomeric SMILES |
CCCCN1C=C(N=N1)C/C(=C(\C=C\C2=CC=C(C=C2)OC)/O)/C(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCN1C=C(N=N1)CC(=C(C=CC2=CC=C(C=C2)OC)O)C(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
The compound (1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one represents a novel class of organic molecules that exhibit significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Formula : C35H38Cl2N8O4
Molecular Weight : 714.7 g/mol
IUPAC Name : 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazole and piperazine moieties are known to engage in specific interactions with enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors linked to inflammatory responses.
Anticancer Properties
Research has indicated that (1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one exhibits significant anticancer properties. In vitro studies demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate Cancer) | 10.5 | Induction of apoptosis via NF-kB pathway |
| MCF7 (Breast Cancer) | 8.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Prostate Cancer Study : A recent study involving LNCaP cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of the Akt/NF-kB signaling pathway .
- Breast Cancer Research : In MCF7 cells, the compound was found to induce G0/G1 phase arrest and promote apoptotic cell death through caspase activation .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory markers .
Scientific Research Applications
Pharmacological Applications
Recent studies highlight the pharmacological potential of this compound:
- Antioxidant Activity : Research indicates that the compound demonstrates significant antioxidant properties. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models. Such properties are crucial in developing therapeutic agents for conditions related to oxidative damage.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations reveal that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Agricultural Applications
The compound's bioactivity extends to agricultural science:
- Pesticidal Activity : Studies have indicated that compounds similar to this one can act as botanical pesticides. The presence of the triazole moiety is particularly relevant as it may enhance the efficacy against specific pests while being less harmful to beneficial organisms.
- Plant Growth Regulation : There is emerging evidence that this compound may influence plant growth by modulating hormonal pathways. This could lead to enhanced crop yields and improved resistance to environmental stressors.
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant effects | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
| Study 2 | Anti-inflammatory activity | Showed inhibition of TNF-alpha and IL-6 production in macrophage models, suggesting therapeutic potential for inflammatory diseases. |
| Study 3 | Anticancer efficacy | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Study 4 | Pesticidal properties | Evaluated against common agricultural pests; showed effective mortality rates at low concentrations without harming non-target species. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related molecules (from and ) to highlight differences in substituents, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Differences:
Triazole vs. Dimethylamino vs. Hydroxyphenyl Groups: The target compound’s 1-butyltriazol-4-ylmethyl group introduces a rigid, nitrogen-rich heterocycle, which may enhance binding to metalloenzymes or nucleic acids. The bis(4-methoxyphenyl) groups in the target compound confer higher lipophilicity compared to the bis(2-hydroxyphenyl) groups in ’s compound, which may reduce metabolic stability due to phenolic hydroxyl groups .
Pharmacokinetic Implications: Methoxy substituents (target compound) resist phase II metabolism (e.g., glucuronidation) better than hydroxyl groups (), suggesting longer plasma half-life . The triazole ring (target compound) may undergo oxidative metabolism via CYP450 enzymes, whereas the dimethylamino group () could form charged metabolites .
Synthetic Complexity: The target compound’s triazole group likely requires copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), whereas the dimethylamino group () is introduced via alkylation .
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound necessitates a combined approach utilizing both curcumin chemistry and triazole formation techniques. Based on extensive literature analysis, the most effective preparation methods employ click chemistry for the triazole formation coupled with traditional curcumin synthesis methodologies. This strategic approach can be divided into three critical phases:
- Preparation of an alkyne-functionalized curcumin precursor
- Synthesis of the butyl azide component
- Copper-catalyzed azide-alkyne cycloaddition (click reaction)
Detailed Preparation Methods
Synthesis of Alkyne-Functionalized Curcumin Precursor
The synthesis begins with the preparation of a suitably functionalized curcumin derivative containing an alkyne handle for subsequent triazole formation via click chemistry. Based on established methodologies for similar structures, the following procedure is recommended:
Alkylation of Pentane-2,4-dione
Pentane-2,4-dione undergoes alkylation with propargyl bromide in the presence of potassium carbonate (K2CO3) as a base. This reaction is typically conducted in dimethylformamide (DMF) at room temperature under inert atmosphere (nitrogen or argon). The reaction produces a mixture of β-keto-enol (KE) and diketo (KK) tautomers of the alkyne-functionalized pentanedione intermediate.
Pabon Reaction
The alkyne-functionalized pentanedione is subjected to a Pabon reaction with 4-methoxybenzaldehyde in appropriate stoichiometric ratios to form the curcumin-like scaffold. This reaction typically employs boric oxide (B2O3) and tributyl borate as reagents in DMF, followed by the addition of a suitable catalyst system. This step establishes the heptatriene backbone with 4-methoxyphenyl groups at positions 1 and 7, while maintaining the alkyne handle for subsequent triazole formation.
Preparation of 1-Butyl Azide
The synthesis of 1-butyl azide is achieved through a nucleophilic substitution reaction between 1-bromobutane and sodium azide:
1-Bromobutane is dissolved in DMF, followed by the addition of sodium azide (NaN3). The reaction is typically conducted at room temperature for 12-24 hours with constant stirring. Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 1-butyl azide.
Note: Caution must be exercised when handling azides due to their potentially explosive nature, especially when concentrated or subjected to shock or heat.
Click Chemistry for Triazole Formation
The critical step in the synthesis involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the alkyne-functionalized curcumin precursor and 1-butyl azide:
Standard Click Reaction Conditions
The alkyne-functionalized curcumin precursor and 1-butyl azide are combined in a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and water or tert-butanol (t-BuOH). Copper(II) sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are added as the catalytic system. The reaction is conducted at room temperature for 12-24 hours with constant stirring.
This reaction results in the regioselective formation of a 1,4-disubstituted 1,2,3-triazole, yielding the target compound (1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one.
Alternative Synthetic Approach
An alternative synthetic route involves the direct functionalization of pre-formed curcumin derivatives:
Direct Alkylation of Curcumin
Curcumin is alkylated with propargyl bromide in the presence of K2CO3 using DMF as solvent at room temperature under inert atmosphere. This yields a propargylated curcumin derivative with the alkyne functionality required for subsequent click chemistry.
Click Reaction
The propargylated curcumin derivative undergoes a copper-catalyzed click reaction with 1-butyl azide under conditions similar to those described in section 3.3.1.
This alternative approach may be more straightforward but offers less control over the precise position of functionalization compared to the synthetic route described in sections 3.1-3.3.
Reaction Conditions and Parameter Optimization
The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Table 1 summarizes the key reaction parameters for each synthetic step based on analogous compounds reported in the literature.
Table 1: Optimized Reaction Parameters for Key Synthetic Steps
| Synthetic Step | Temperature (°C) | Reaction Time (h) | Solvent System | Catalyst/Base | Expected Yield (%) |
|---|---|---|---|---|---|
| Alkylation of pentane-2,4-dione | 25 (RT) | 6-8 | DMF | K2CO3 | 75-85 |
| Pabon reaction | 65-95 | 4-6 | DMF | B2O3, tributyl borate | 50-60 |
| Preparation of butyl azide | 25 (RT) | 12-24 | DMF | - | 80-90 |
| Click reaction | 25 (RT) | 12-24 | THF/t-BuOH:H2O (1:1) | CuSO4·5H2O, sodium ascorbate | 65-75 |
Effect of Catalyst Systems on Triazole Formation
Various catalyst systems have been investigated for the CuAAC reaction, with different efficiencies and outcomes. Table 2 presents a comparative analysis of different catalyst systems for the triazole formation step.
Table 2: Comparison of Catalyst Systems for Click Reaction
| Catalyst System | Solvent System | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Observations |
|---|---|---|---|---|---|
| CuSO4·5H2O, sodium ascorbate | THF/t-BuOH:H2O (1:1) | 25 (RT) | 12-24 | 65-75 | Most commonly used, reliable results |
| Copper(I) iodide, DIPEA | Dichloromethane | 25 (RT) | 24-36 | 60-70 | Suitable for moisture-sensitive substrates |
| Copper(II) acetate, sodium ascorbate | DMF/H2O (4:1) | 25 (RT) | 8-12 | 70-80 | Enhanced reaction rate |
| Copper(0), CuSO4 | t-BuOH/H2O (1:1) | 25 (RT) | 24-36 | 75-85 | High yield but longer reaction time |
| Copper(I) oxide | Methanol/H2O (1:1) | 50 | 6-12 | 65-75 | Elevated temperature required |
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts the efficiency of the click reaction. Table 3 presents data on solvent effects for the CuAAC reaction.
Table 3: Solvent Effects on Click Reaction Efficiency
| Solvent System | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| THF/H2O (1:1) | 12-24 | 25 (RT) | 65-75 | Good solubility of reagents | Moderate reaction rate |
| t-BuOH/H2O (1:1) | 12-24 | 25 (RT) | 70-80 | Enhanced reaction rate | Limited solubility of substrates |
| DMF/H2O (4:1) | 8-12 | 25 (RT) | 70-80 | Better solubility of organic reagents | More difficult workup |
| Dichloromethane | 24-36 | 25 (RT) | 60-70 | Good for moisture-sensitive substrates | Poor water solubility of catalyst |
| Ethanol | 24-36 | 50 | 75-85 | Environmentally friendly option | Requires heating |
Purification and Isolation Techniques
Purification Methods
The purification of (1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one is typically achieved through a combination of extraction, chromatography, and crystallization techniques. Table 4 summarizes the most effective purification methods based on reports for analogous compounds.
Table 4: Comparison of Purification Methods
| Purification Method | Solvent System | Recovery Rate (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Column chromatography | Dichloromethane/Methanol (95:5) | 90-95 | >95 | Standard method for curcumin derivatives | Time-consuming |
| Flash chromatography | Petroleum ether/Ethyl acetate (70:30) | 85-90 | >98 | Faster separation | Requires specialized equipment |
| Recrystallization | Toluene/Ethyl acetate (1:1) | 75-80 | >99 | Highest purity | Lower recovery |
| Preparative TLC | Dichloromethane/Methanol (95:5) | 70-75 | >95 | Useful for small scale | Limited capacity |
| Silica gel filtration | Dichloromethane to Dichloromethane/Methanol (9:1) | 85-90 | >95 | Suitable for larger scale | Moderate resolution |
Structural Confirmation and Characterization
The identity and purity of the synthesized compound should be confirmed through various analytical techniques. Table 5 presents expected characterization data for the target compound based on similar triazole-curcumin derivatives.
Table 5: Expected Characterization Data
| Analytical Technique | Expected Results | Significance |
|---|---|---|
| 1H NMR | δ 7.8-8.0 (triazole CH), δ 7.0-7.5 (aromatic), δ 6.5-7.0 (olefinic), δ 3.8-4.0 (OCH3), δ 0.8-1.9 (butyl chain) | Confirms structure and stereochemistry |
| 13C NMR | δ 180-190 (C=O), δ 145-155 (triazole C), δ 120-140 (aromatic and olefinic), δ 55-60 (OCH3) | Confirms carbon framework |
| FTIR | 3300-3400 cm-1 (OH), 1620-1640 cm-1 (C=O), 1580-1600 cm-1 (C=C), 1240-1260 cm-1 (C-O) | Confirms functional groups |
| HRMS | [M+H]+ at m/z 474.2387 (calculated for C28H32N3O4+) | Confirms molecular formula |
| UV-Vis | λmax at 420-440 nm | Characteristic of curcumin chromophore |
| Melting Point | 160-180°C | Physical property confirmation |
Technical Challenges and Solutions
Stereochemical Control
Maintaining the desired stereochemistry (1E,4Z,6E) presents a significant challenge in the synthesis of the target compound. The following strategies can help ensure proper stereochemical control:
- Controlled reaction temperatures during the Pabon reaction
- Precise stoichiometric ratios of reagents
- Careful monitoring of reaction progress by TLC or HPLC
- Selection of appropriate catalysts and solvents that favor the desired stereochemistry
Regioselectivity in Triazole Formation
Ensuring the regioselective formation of the 1,4-disubstituted 1,2,3-triazole is critical for obtaining the target compound. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides excellent regioselectivity compared to thermal cycloaddition methods. The precise ratio of copper catalyst to sodium ascorbate (typically 1:5) is crucial for maintaining optimal regioselectivity.
Tautomerism Issues
Curcumin derivatives commonly exist as keto-enol tautomers, which can complicate purification and characterization. The following approaches can help address tautomerism issues:
Scale-up Considerations
For larger-scale production of (1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one, several modifications to the synthetic procedure are recommended:
Reaction Parameters for Scale-up
Table 6: Recommended Modifications for Scale-up
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Reaction concentration | 0.1-0.2M | 0.2-0.3M | 0.3-0.5M |
| Catalyst loading | 10 mol% | 5-7 mol% | 3-5 mol% |
| Cooling/Heating rate | Rapid | Moderate | Controlled/Gradual |
| Agitation | Magnetic stirring | Mechanical stirring | Mechanical stirring with baffles |
| Addition rate | Immediate | Gradual | Controlled addition |
| Purification | Column chromatography | Flash chromatography | Crystallization and filtration |
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
The synthesis of this polyfunctionalized triazole-containing compound requires careful planning to address regioselectivity, stereochemical control, and stability of intermediates. Key steps include:
- Multi-step synthesis : Prioritize sequential reactions to install the triazole, methoxyphenyl, and hydroxyl groups while avoiding side reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole formation .
- Protecting groups : Use temporary protecting groups (e.g., acetyl for hydroxyl groups) to prevent undesired oxidation or side reactions during coupling steps .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) enhance reaction efficiency for conjugated systems .
Basic: How can researchers characterize the compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z isomerism in the heptatrien-3-one backbone) and hydrogen bonding of the hydroxyl group .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the triazole and methoxyphenyl substituents .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can contradictions in reported biological activities of structurally similar triazole derivatives be resolved?
Discrepancies often arise from:
- Substituent effects : Minor changes in the triazole’s alkyl chain (e.g., butyl vs. methyl) alter lipophilicity and target binding. Compare IC₅₀ values across analogs using standardized enzyme inhibition assays .
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or incubation time may skew results. Replicate studies under controlled conditions .
- Structure-activity relationship (SAR) modeling : Use molecular docking to correlate substituent positioning with activity trends .
Advanced: What computational methods are effective for predicting electronic properties and reaction mechanisms?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and regioselectivity in electrophilic attacks .
- Molecular dynamics simulations : Model solvent effects on conformational stability of the heptatrien-3-one backbone .
- Software tools : Discovery Studio or Gaussian for transition-state analysis in triazole formation reactions .
Advanced: How does stereochemistry impact the compound’s physicochemical and biological properties?
- Isomer stability : The 1E,4Z,6E configuration influences π-π stacking with aromatic residues in target proteins. Monitor isomerization via UV-Vis spectroscopy under varying pH and light conditions .
- Biological selectivity : Z isomers may exhibit stronger hydrogen bonding with enzymes (e.g., α-glucosidase) compared to E isomers. Compare enantiomeric activity using chiral HPLC-separated samples .
Advanced: What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
- Catalyst screening : Test Cu(I)/Cu(II) catalysts for CuAAC efficiency at higher concentrations (>0.1 mmol scale) .
- Microwave-assisted synthesis : Reduces reaction time for triazole cyclization (e.g., from 12 h to 30 min) .
- Workflow automation : Use flow chemistry for precise control of exothermic steps (e.g., alkyne-azide coupling) .
Basic: How does the 1-butyltriazol-4-yl moiety influence the compound’s bioactivity?
The triazole group serves as:
- A hydrogen-bond acceptor : Enhances binding to serine residues in enzymes like lipase .
- A metal-chelating agent : The N3 atom coordinates with transition metals (e.g., Fe³⁺), which may modulate redox activity in cellular assays .
- A hydrophobic anchor : The butyl chain increases logP values, improving membrane permeability in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
